molecular formula C14H13NO2 B078931 N-(4'-Hydroxy(1,1'-biphenyl)-4-yl)acetamide CAS No. 13171-43-2

N-(4'-Hydroxy(1,1'-biphenyl)-4-yl)acetamide

Cat. No. B078931
CAS RN: 13171-43-2
M. Wt: 227.26 g/mol
InChI Key: KACJGHUXPZWOIJ-UHFFFAOYSA-N
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Description

N-(4'-Hydroxy(1,1'-biphenyl)-4-yl)acetamide, also known as 4-HO-PCA, is a chemical compound belonging to the class of phenylacetamides. It is a relatively new compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of N-(4'-Hydroxy(1,1'-biphenyl)-4-yl)acetamide is not fully understood, but it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating glucose and lipid metabolism.

Biochemical And Physiological Effects

Studies have shown that N-(4'-Hydroxy(1,1'-biphenyl)-4-yl)acetamide exhibits anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of N-(4'-Hydroxy(1,1'-biphenyl)-4-yl)acetamide is its relatively low toxicity, which makes it a safer alternative to other compounds with similar properties. However, its limited solubility in water can make it difficult to work with in some experiments. In addition, more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are many potential future directions for research on N-(4'-Hydroxy(1,1'-biphenyl)-4-yl)acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of interest is its potential use as an anti-inflammatory and analgesic agent. Further research is also needed to fully understand its mechanism of action and potential side effects, as well as to optimize its synthesis and improve its solubility. Overall, N-(4'-Hydroxy(1,1'-biphenyl)-4-yl)acetamide shows promise as a versatile compound with potential applications in various fields of research.

Synthesis Methods

The synthesis of N-(4'-Hydroxy(1,1'-biphenyl)-4-yl)acetamide is a multi-step process that involves the reaction of 4-bromo-1,1'-biphenyl with sodium hydride, followed by the reaction with ethyl acetate and hydroxylamine hydrochloride. The resulting compound is then hydrolyzed with sodium hydroxide to produce N-(4'-Hydroxy(1,1'-biphenyl)-4-yl)acetamide. The synthesis method has been optimized to achieve high yields and purity.

Scientific Research Applications

N-(4'-Hydroxy(1,1'-biphenyl)-4-yl)acetamide has shown potential applications in various fields of research. It has been studied for its antitumor, anti-inflammatory, and analgesic properties. In addition, it has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

13171-43-2

Product Name

N-(4'-Hydroxy(1,1'-biphenyl)-4-yl)acetamide

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

N-[4-(4-hydroxyphenyl)phenyl]acetamide

InChI

InChI=1S/C14H13NO2/c1-10(16)15-13-6-2-11(3-7-13)12-4-8-14(17)9-5-12/h2-9,17H,1H3,(H,15,16)

InChI Key

KACJGHUXPZWOIJ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)O

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)O

synonyms

N-(4'-Hydroxy(1,1'-biphenyl)-4-yl)acetamide

Origin of Product

United States

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